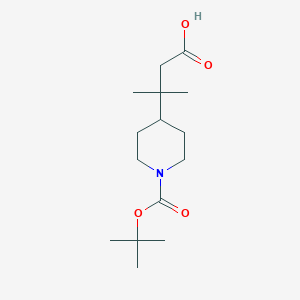

3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC18208214

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27NO4 |

|---|---|

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | 3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |

| Standard InChI | InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-11(7-9-16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |

| Standard InChI Key | FMECRTCRYMKTKA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CC(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a Boc-protected amine and a 3-methylbutanoic acid group. The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization during multi-step syntheses . The 3-methylbutanoic acid side chain introduces both hydrophobicity and stereochemical complexity, influencing the molecule’s interactions with biological targets.

Key Structural Features:

-

Piperidine Ring: Enhances rigidity and facilitates hydrogen bonding via the tertiary amine .

-

Boc Group: Provides steric bulk and protects the amine from undesired reactions during synthesis .

-

3-Methylbutanoic Acid: A chiral center at the 3-position (due to the methyl branch) may impact binding affinity in enzyme-substrate interactions .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous Boc-protected piperidine derivatives exhibit predictable solubility, lipophilicity, and stability profiles :

The Boc group reduces polarity, enhancing membrane permeability, while the carboxylic acid moiety improves aqueous solubility at physiological pH .

Synthesis and Optimization

Synthetic Routes

The synthesis of Boc-protected piperidine carboxylic acids typically involves sequential protection, functionalization, and deprotection steps. For example, 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS 154775-43-6) is synthesized via:

-

Protection: Reaction of 4-piperidinepropionic acid with di-tert-butyldicarbonate in THF/water to install the Boc group .

-

Purification: Ion-exchange chromatography using Bio-Rad 50WX4 resin .

For the target compound, a similar strategy could be employed, substituting propanoic acid with 3-methylbutanoic acid precursors. Key challenges include controlling stereochemistry at the 3-methyl branch and avoiding racemization during coupling reactions .

Yield and Reaction Conditions

Analogous syntheses report yields of 79–85% under mild conditions (room temperature, aqueous/organic solvent systems) . Optimal pH (neutral to slightly basic) and stoichiometric control of Boc-anhydride are critical to minimizing side products .

Applications in Medicinal Chemistry

PROTAC Development

Boc-protected piperidine derivatives are pivotal in designing PROTACs, which degrade disease-associated proteins via ubiquitination. For instance, Rathje et al. (2023) utilized a pyrazole carboxamide-based MLKL ligand with a Boc-piperidine motif to develop necroptosis inhibitors . The tertiary amine in piperidine facilitates E3 ligase recruitment, while the carboxylic acid enables linker attachment to target-binding domains .

Enzyme Inhibition

The 3-methylbutanoic acid moiety mimics natural substrates of proteases and kinases, making it a candidate for inhibitor design. Structural analogs have shown activity against HIV-1 protease and hepatitis C virus NS3/4A protease, albeit with moderate potency .

Pharmacological Profile

ADME Predictions

Computational models (SwissADME, pkCSM) suggest:

Toxicity

Hazard statements for related compounds include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) . No mutagenic or carcinogenic alerts are reported in analogous structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume